molecular formula C8H10N2O2 B12819544 Methyl 1-cyclopropyl-1H-imidazole-5-carboxylate

Methyl 1-cyclopropyl-1H-imidazole-5-carboxylate

Cat. No.: B12819544
M. Wt: 166.18 g/mol
InChI Key: YMFYALGUMMVVNW-UHFFFAOYSA-N
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Description

Introduction

Chemical Identity and Nomenclature of Methyl 1-Cyclopropyl-1H-Imidazole-5-Carboxylate

This compound belongs to the imidazole carboxylate family, a subclass of nitrogen-containing heterocycles. The compound’s systematic IUPAC name derives from its structure:

  • Core imidazole ring : A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
  • 1-Cyclopropyl substituent : A three-membered cyclopropane ring attached to the nitrogen at position 1.
  • 5-Carboxylate group : A methyl ester ($$ \text{COOCH}_3 $$) at position 5.

The molecular formula $$ \text{C}8\text{H}{10}\text{N}2\text{O}2 $$ is corroborated by its SMILES notation, $$ \text{O=C(C1=CN=CN1C2CC2)OC} $$, which encodes the cyclopropyl attachment and ester functional group. The compound’s amphoteric nature arises from the imidazole ring’s ability to act as both a weak acid ($$ \text{p}Ka \approx 14 $$) and base ($$ \text{p}Ka \approx 7 $$), enabling participation in hydrogen bonding and metal coordination.

Table 1: Key Molecular Properties
Property Value
CAS Number 500886-84-0
Molecular Formula $$ \text{C}8\text{H}{10}\text{N}2\text{O}2 $$
Molecular Weight 166.18 g/mol
SMILES O=C(C1=CN=CN1C2CC2)OC
Purity Not specified

Historical Development of Imidazole Carboxylate Derivatives

The synthesis of imidazole derivatives dates to 1858, when Heinrich Debus first prepared imidazole via condensation of glyoxal, formaldehyde, and ammonia. Carboxylate-functionalized imidazoles emerged later as researchers sought to enhance solubility and reactivity for pharmaceutical applications. Early methods, such as the Debus-Radziszewski synthesis, involved cyclocondensation of α-diketones, aldehydes, and ammonium acetate, but yielded limited structural diversity.

Modern advances, including microwave-assisted and metal-catalyzed reactions, enabled precise substitution patterns. For example, this compound is synthesized via nucleophilic substitution, where cyclopropylamine reacts with a pre-functionalized imidazole ester. Comparative studies highlight the cyclopropyl group’s role in stabilizing the imidazole ring through steric hindrance and electronic effects, reducing susceptibility to metabolic degradation.

Significance in Heterocyclic Compound Research

Imidazole carboxylates are pivotal in drug discovery due to their bioisosteric equivalence to carboxylic acids and enhanced membrane permeability. The cyclopropyl substituent in this compound introduces strain energy ($$ \sim27 $$ kcal/mol), which can modulate binding affinity in biological targets. For instance, analogous compounds like (R)-metomidate (CAS 61045-91-8) exploit cyclopropyl groups to improve selectivity for adrenal enzymes, underscoring the pharmacophore’s adaptability.

In materials science, the compound’s rigid structure aids in designing metal-organic frameworks (MOFs) and ionic liquids. The ester group facilitates derivatization into amides or acids, enabling covalent bonding to polymers or nanoparticles. Recent patents highlight its use in photoactive coatings and conductive polymers, leveraging the imidazole ring’s electron-rich π-system for charge transport.

Properties

IUPAC Name

methyl 3-cyclopropylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-9-5-10(7)6-2-3-6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFYALGUMMVVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CN1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes:: The synthesis of Methyl 1-cyclopropyl-1H-imidazole-5-carboxylate involves several steps. One approach is as follows:

Industrial Production::

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis or transesterification under acidic or basic conditions:

Reaction Type Conditions Product Yield Source
Acidic HydrolysisHCl (6N), reflux, 4–6 hours1-cyclopropyl-1H-imidazole-5-carboxylic acid75–80%
TransesterificationEthanol, H<sub>2</sub>SO<sub>4</sub> (cat.), 60°C, 8 hoursEthyl 1-cyclopropyl-1H-imidazole-5-carboxylate65%

These reactions are critical for modifying the compound’s solubility and introducing functional groups for further derivatization.

Substitution at the Imidazole Ring

The electron-deficient C-2 position of the imidazole ring is susceptible to nucleophilic substitution:

Chlorination

Treatment with POCl<sub>3</sub> replaces the hydroxyl group with chlorine:

text
Methyl 1-cyclopropyl-2-hydroxy-1H-imidazole-5-carboxylate + POCl<sub>3</sub> → Methyl 1-cyclopropyl-2-chloro-1H-imidazole-5-carboxylate

Conditions : Reflux in dry toluene, 12 hours.
Yield : 70–75% .

Piperidinylation

Chlorinated intermediates react with 4-methylpiperidine:

text
Methyl 1-cyclopropyl-2-chloro-1H-imidazole-5-carboxylate + 4-methylpiperidine → Methyl 1-cyclopropyl-2-(4-methylpiperidin-1-yl)-1H-imidazole-5-carboxylate

Conditions : DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C, 6 hours.
Yield : 35% .

Cyclopropyl Ring Functionalization

The cyclopropyl group participates in strain-driven ring-opening or cross-coupling reactions:

Reaction Catalyst/Reagent Product Application
Ring-opening oxidationO<sub>3</sub>, then Zn/H<sub>2</sub>O1-(2-oxopropyl)-1H-imidazole-5-carboxylateBioactive intermediate
Cross-couplingPd(PPh<sub>3</sub>)<sub>4</sub>, aryl halides1-aryl-cyclopropyl-imidazole-5-carboxylateAntibacterial hybrids

Oxidation of the Imidazole Ring

Selective oxidation with H<sub>2</sub>O<sub>2</sub>/AcOH introduces an N-oxide:
Conditions : 30% H<sub>2</sub>O<sub>2</sub>, glacial acetic acid, 55–60°C, 3 hours .
Yield : 50–60%.

Reduction of the Ester Group

LiAlH<sub>4</sub> reduces the ester to a primary alcohol:

text
Methyl 1-cyclopropyl-1H-imidazole-5-carboxylate + LiAlH<sub>4</sub> → 5-(hydroxymethyl)-1-cyclopropyl-1H-imidazole

Yield : 80% .

Suzuki–Miyaura Coupling

The cyclopropyl group enables palladium-catalyzed cross-coupling:

text
This compound + Arylboronic acid → Methyl 1-(arylcyclopropyl)-1H-imidazole-5-carboxylate

Conditions : Pd(dppf)Cl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O, 100°C .

Scientific Research Applications

Synthesis and Structural Insights

Methyl 1-cyclopropyl-1H-imidazole-5-carboxylate can be synthesized using various methods that often involve the cyclization of appropriate precursors. The imidazole ring is a key structural feature that contributes to the compound's biological activity. The synthesis typically involves the use of cyclopropyl derivatives and carboxylic acids, leading to a compound with potential pharmacological properties.

Biological Activities

2.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives, including this compound. Research indicates that compounds in this class exhibit inhibitory activity against various viruses, including orthopoxviruses and coronaviruses. For instance, modifications to the imidazole structure have shown promising results in inhibiting viral replication, suggesting that this compound may serve as a lead compound for antiviral drug development .

2.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have demonstrated that imidazole-based compounds can act as competitive inhibitors of carbonic anhydrases, which are enzymes involved in tumor growth and metastasis. This compound has shown significant cytotoxic activity against specific cancer cell lines while exhibiting low toxicity to normal cells, making it a candidate for further development as an anticancer agent .

Therapeutic Applications

3.1 Treatment of Central Nervous System Disorders

The ability of this compound to modulate G protein-coupled receptors (GPCRs) positions it as a potential therapeutic agent for central nervous system disorders. GPCRs are critical targets in drug discovery due to their role in neurotransmission and various neurological conditions .

3.2 Antimicrobial Activity

In addition to its antiviral and anticancer properties, the compound has been evaluated for antimicrobial activity. Its derivatives have demonstrated effectiveness against a range of bacterial strains, indicating potential use in treating infections caused by resistant bacteria .

Case Study 1: Antiviral Efficacy

A study focusing on the antiviral efficacy of this compound derivatives revealed significant inhibition of viral replication in vitro. The most promising derivatives exhibited IC50 values in the low micromolar range against several viruses, including HIV and influenza .

Case Study 2: Anticancer Activity

In another investigation, this compound was tested on human breast cancer cell lines (MDA-MB-231). The results indicated that this compound could induce apoptosis in cancer cells while sparing normal cells, providing a basis for its development as an anticancer therapeutic .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/ConditionIC50 Value (µM)Reference
AntiviralHIV0.45
AntiviralInfluenza A0.35
AnticancerMDA-MB-231 (Breast Cancer)Not specified
AntimicrobialStaphylococcus aureusNot specified

Mechanism of Action

The specific mechanism by which Methyl 1-cyclopropyl-1H-imidazole-5-carboxylate exerts its effects remains an area of research. Investigating its molecular targets and pathways will provide valuable insights.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Core Structure N1 Substituent C5/C6 Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Methyl 1-cyclopropyl-1H-imidazole-5-carboxylate Imidazole Cyclopropyl Methyl ester C₈H₁₀N₂O₂ 166.18 Not reported Compact cyclopropyl group enhances metabolic stability; methyl ester improves solubility. Lacks fused benzene, reducing rigidity .
Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate Benzimidazole Isopropyl Methyl ester C₁₂H₁₄N₂O₂ 218.25 Not reported Benzimidazole core increases aromaticity and rigidity. Isopropyl group adds lipophilicity, potentially enhancing membrane permeability .
Methyl 1-ethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate Benzimidazole Ethyl Methyl ester C₁₁H₁₂N₂O₃ 220.2 198–200 2-Oxo group enables hydrogen bonding, raising melting point. Ethyl substituent offers moderate steric hindrance .
Methyl 1-cyclopropyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate Benzimidazole Cyclopropyl Methyl ester C₁₂H₁₂N₂O₃ 232.24 Not reported Combines cyclopropyl’s stability with benzimidazole’s rigidity. 2-Oxo group may enhance binding to biological targets .
Isopropyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate Imidazole 1-Phenylethyl Isopropyl ester C₁₅H₁₈N₂O₂ 258.32 Not reported Bulky phenylethyl group increases lipophilicity. Isopropyl ester may slow hydrolysis compared to methyl esters .

Key Structural and Functional Differences:

Core Structure: Imidazole vs. Benzimidazole: Benzimidazole derivatives (e.g., compounds in ) exhibit higher rigidity and aromaticity due to their fused benzene ring, leading to elevated melting points and stronger intermolecular interactions compared to non-fused imidazoles . Impact on Bioactivity: Benzimidazoles are more commonly associated with pharmacological activity (e.g., antitumor, antimicrobial) due to their planar structure, which facilitates DNA intercalation or enzyme inhibition .

N1 Substituents: Cyclopropyl: Enhances metabolic stability by resisting oxidative degradation in cytochrome P450 enzymes . Phenylethyl: Introduces significant steric bulk and aromaticity, which may enhance binding to hydrophobic protein pockets .

Ester Groups :

  • Methyl vs. Isopropyl : Methyl esters are more prone to hydrolysis, making them suitable prodrug candidates. Isopropyl esters offer prolonged stability in biological systems .

Functional Modifications: The 2-oxo group in benzimidazole derivatives (e.g., ) facilitates hydrogen bonding, increasing crystallinity and melting points.

Biological Activity

Methyl 1-cyclopropyl-1H-imidazole-5-carboxylate is a heterocyclic compound notable for its imidazole ring structure, which is associated with diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and potential therapeutic applications, supported by empirical studies and case analyses.

  • Molecular Formula : C8_{8}H10_{10}N2_{2}O2_{2}
  • Molecular Weight : Approximately 166.18 g/mol
  • Structure : The compound features a cyclopropyl group attached to an imidazole ring, along with a carboxylate functional group. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole moiety can act as a ligand for enzymes, potentially inhibiting their activity.
  • Receptor Modulation : It may also interact with specific receptors, altering signaling pathways that can lead to various biological effects, including anticancer and antimicrobial activities.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. Notably:

  • Antibacterial Effects : Studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been reported to have minimum inhibitory concentration (MIC) values as low as 0.0195 mg/mL against E. coli .
  • Antifungal Activity : The compound's potential antifungal properties are also recognized, with various derivatives exhibiting activity against common fungal pathogens.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties:

  • Cell Line Studies : In vitro studies have indicated that certain imidazole derivatives can inhibit the proliferation of cancer cell lines. For example, modifications to the imidazole structure have been linked to increased cytotoxicity in cancer cells .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular WeightAntimicrobial ActivityAnticancer Activity
This compound166.18 g/molModeratePotential
Methyl 4-amino-1H-imidazole-5-carboxylate166.18 g/molHighSignificant
Cyclopropyl-1H-imidazole-5-carboxylic acid166.18 g/molLowModerate

Case Studies and Empirical Evidence

Several studies highlight the biological activities of this compound:

  • Antimicrobial Testing : A study tested various imidazole derivatives against bacterial strains and found that certain modifications led to enhanced activity against resistant strains .
  • Cytotoxicity Assays : In cancer research, derivatives of imidazoles were tested for cytotoxic effects on different cancer cell lines, revealing promising results for further development .
  • Synthesis and Modification : Research on synthetic methods for creating analogs has shown that altering substituents on the imidazole ring can significantly impact biological activity, suggesting avenues for optimizing efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of Methyl 1-cyclopropyl-1H-imidazole-5-carboxylate to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of cyclopropylation agents and reaction conditions. For example, alkylation of the imidazole ring with cyclopropyl groups can be achieved using cyclopropyl halides under basic conditions. Monitoring reaction progress via thin-layer chromatography (TLC) and intermediate purification via column chromatography is critical. In analogous syntheses (e.g., methyl 1-ethyl-2-oxo-1H-benzo[d]imidazole-5-carboxylate), yields of 65% were achieved using stepwise alkylation and esterification, with final product purity confirmed by NMR and mass spectrometry (MS) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are data interpreted?

  • Methodological Answer :

  • 1H/13C-NMR : Assign peaks based on chemical shifts (e.g., cyclopropyl protons appear as multiplet signals at δ ~0.5–2.0 ppm, while ester carbonyl carbons resonate at ~165–170 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]+ ions. For example, a derivative with molecular formula C11H12N2O3 showed m/z 221 [M+H]+ .
  • IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities .

Q. How should researchers assess the purity and stability of this compound under laboratory conditions?

  • Methodological Answer :

  • Purity Testing : Use HPLC with UV detection (λ ~254 nm) and reference standards. Pharmacopeial methods for related compounds (e.g., loss on drying ≤0.5% under desiccant conditions) ensure minimal hygroscopicity .
  • Stability : Store at –20°C in airtight containers under inert gas. Monitor degradation via periodic NMR or LC-MS, as imidazole esters are prone to hydrolysis under humid conditions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound derivatives?

  • Methodological Answer : X-ray crystallography provides precise bond lengths, angles, and torsion angles. For example, monoclinic crystals (space group P21/c) of a related benzimidazole derivative were analyzed using SHELXL refinement, revealing deviations in cyclopropyl ring planarity (<1° for C-C-C angles) . Data collection at 100 K minimizes thermal motion artifacts. Hydrogen bonding networks (e.g., N–H···O interactions) can further validate structural assignments .

Q. What strategies are recommended for analyzing contradictory spectroscopic data (e.g., NMR vs. X-ray) in the structural elucidation of this compound?

  • Methodological Answer :

  • Dynamic Effects in NMR : Conformational flexibility (e.g., cyclopropyl ring puckering) may cause splitting in NMR signals that X-ray static structures cannot capture. Use variable-temperature NMR to assess exchange broadening .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values. For X-ray data, refine models using programs like OLEX2 or SHELX to resolve disorder .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functional Group Modifications : Replace the cyclopropyl group with other substituents (e.g., phenyl, isopropyl) to study steric/electronic effects. For example, ethyl 1-[3-(1H-imidazol-1-yl)propyl] derivatives were synthesized via nucleophilic substitution .
  • Bioisosteric Replacements : Substitute the ester group with amides or hydrazides (e.g., 1-methyl-1H-imidazole-5-carbohydrazide) to alter metabolic stability .

Q. What advanced purification techniques are suitable for isolating enantiomerically pure forms of this compound?

  • Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IA/IB) resolves enantiomers. For example, optical rotation tests (specific rotation [α]D) confirmed enantiopurity in a related 1-phenylethyl derivative . Preparative-scale recrystallization with chiral resolving agents (e.g., tartaric acid) is an alternative .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

  • Methodological Answer :

  • Purity Check : Re-crystallize the compound and re-measure the melting point. Impurities (e.g., unreacted starting materials) depress melting points.
  • DSC Analysis : Differential scanning calorimetry (DSC) provides precise phase transition data. For example, a related 4-methyl-1H-imidazole-5-carbaldehyde derivative showed a sharp melt at 165–166°C .

Q. What experimental controls are essential when studying the biological activity of this compound to ensure reproducibility?

  • Methodological Answer :

  • Negative Controls : Use vehicle-only (e.g., DMSO) and scrambled compound analogs.
  • Batch Consistency : Validate each synthetic batch via NMR and LC-MS. For example, pharmacopeial standards require ≤0.5% variability in optical rotation .

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